molecular formula C30H28N2O4 B14947185 2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione

2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14947185
M. Wt: 480.6 g/mol
InChI Key: WFFQJVKGJHMPKB-UHFFFAOYSA-N
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Description

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of cyclohexylidene, naphthylamino, and isoindole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, typically starting with the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2) . This intermediate is then reacted with various lipoamino acids (LAAs) in the presence of triethylamine and a catalytic quantity of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-naphthalen-1-yliminobutyl]isoindole-1,3-dione

InChI

InChI=1S/C30H28N2O4/c1-30(2)17-25(33)27(26(34)18-30)24(31-23-14-7-10-19-9-3-4-11-20(19)23)15-8-16-32-28(35)21-12-5-6-13-22(21)29(32)36/h3-7,9-14,33H,8,15-18H2,1-2H3

InChI Key

WFFQJVKGJHMPKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NC2=CC=CC3=CC=CC=C32)CCCN4C(=O)C5=CC=CC=C5C4=O)O)C

Origin of Product

United States

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